molecular formula C16H15NO4S B5181400 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide

Cat. No. B5181400
M. Wt: 317.4 g/mol
InChI Key: MJXUEJBNEDYNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide, also known as DMF-TF, is a synthetic compound that has been extensively researched for its potential application in various scientific fields.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide is not fully understood, but it is believed to interact with the active sites of enzymes and proteins, leading to changes in their activity. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide has also been shown to interact with DNA, potentially leading to changes in gene expression.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide has been shown to exhibit antioxidant and anti-inflammatory properties in vitro, and has been investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. However, further studies are needed to fully understand the biochemical and physiological effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide is its ease of synthesis, which allows for large-scale production. Additionally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide exhibits high stability and solubility in various solvents, making it a versatile compound for use in various laboratory experiments. However, one limitation of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for the research and application of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide. One area of interest is the development of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide-based materials for use in organic electronics, such as OFETs and organic photovoltaics. Additionally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide has shown promise as a potential therapeutic agent for the treatment of various diseases, and further studies are needed to fully understand its mechanism of action and potential clinical applications. Finally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide may also have potential applications in the field of catalysis, due to its ability to interact with enzymes and proteins.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide can be synthesized through a multistep process involving the reaction of 2-furoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylphenylamine to form the amide, which is further reacted with hydrogen peroxide and acetic acid to form the final N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide compound.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide has been investigated for its potential application in various scientific fields, including materials science, organic electronics, and biomedicine. In particular, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-furamide has been studied for its use in organic field-effect transistors (OFETs) due to its high charge carrier mobility and stability.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-12-4-6-13(7-5-12)17(14-8-10-22(19,20)11-14)16(18)15-3-2-9-21-15/h2-10,14H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXUEJBNEDYNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-methylphenyl)-2-furamide

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